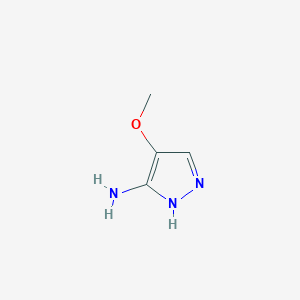

4-Methoxy-1h-pyrazol-3-amine

Description

A Privileged Scaffold: The Role of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ajptonline.commdpi.com This structural motif has earned the designation of a "privileged scaffold" in medicinal chemistry due to its recurrent appearance in a wide array of biologically active compounds. nih.govmdpi.com The pyrazole nucleus is a key component in numerous established drugs, demonstrating its versatility in interacting with various biological targets. mdpi.comsphinxsai.com Examples of such drugs include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant. mdpi.com

The utility of pyrazoles extends beyond medicinal applications into the realm of organic synthesis, where they serve as versatile building blocks for the construction of more complex molecules. nih.govsphinxsai.comhilarispublisher.com Their unique electronic properties, with a π-excess aromatic system, allow for a range of chemical transformations. mdpi.com Electrophilic substitution reactions typically occur at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. mdpi.com This predictable reactivity, coupled with the stability of the pyrazole ring, makes it a valuable synthon for chemists. globalresearchonline.net

The broad spectrum of biological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant properties, among others. ajptonline.comnih.govresearchgate.netnih.gov This wide-ranging bioactivity has spurred continuous research into the synthesis and functionalization of the pyrazole core. mdpi.com

The Influence of Methoxy (B1213986) and Amine Functional Groups in Pyrazole Derivatives

The specific substitution pattern on the pyrazole ring profoundly influences its chemical and biological properties. In the case of 4-Methoxy-1H-pyrazol-3-amine, the presence of both a methoxy (-OCH3) and an amine (-NH2) group is of particular significance for academic investigation.

The methoxy group, an electron-donating substituent, can modulate the electronic environment of the pyrazole ring, impacting its reactivity and interaction with biological targets. ontosight.ai The amine group, a key functional group in many biologically active molecules, can participate in hydrogen bonding and act as a nucleophile or a base. ontosight.ai The relative positions of these functional groups on the pyrazole scaffold create a unique chemical entity with the potential for specific biological interactions. ontosight.aiontosight.ai

The combination of these two functional groups on a pyrazole core presents researchers with a versatile platform for further chemical modification. The amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). Similarly, the methoxy group can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design.

A Look Back: The Historical Context and Evolution of Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, which he named antipyrine (B355649), and discovered its antipyretic properties. ajptonline.combas.bg This marked one of the earliest examples of a synthetic pharmaceutical. The first synthesis of the parent pyrazole molecule was achieved by Buchner in 1889. globalresearchonline.net

The foundational method for synthesizing substituted pyrazoles, the condensation of β-diketones with hydrazine (B178648) derivatives, was also established by Knorr in 1883. nih.govmdpi.com Over the decades, the synthetic methodologies for accessing the pyrazole nucleus have undergone significant evolution, with the development of more efficient and regioselective reactions. mdpi.com These include 1,3-dipolar cycloadditions, multicomponent reactions, and syntheses from other heterocyclic systems. nih.govmdpi.com

The continuous development of synthetic methods has been driven by the ever-expanding range of applications for pyrazole derivatives in fields such as pharmaceuticals, agrochemicals, and materials science. sphinxsai.comresearchgate.net The success of early pyrazole-based drugs like antipyrine and the anti-inflammatory agent phenylbutazone (B1037) paved the way for the discovery of modern blockbuster drugs like Celebrex, further cementing the importance of this heterocyclic system in medicinal chemistry. mdpi.combas.bg The ongoing research into substituted pyrazoles, such as this compound, builds upon this rich historical foundation, seeking to unlock new therapeutic and synthetic possibilities.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODVFGWSULLZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151521-87-8 | |

| Record name | 4-methoxy-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies for the 4 Methoxy 1h Pyrazol 3 Amine Core

Functionalization of the Amine Moiety (e.g., acylation, alkylation, imine formation)

The primary amine group at the C3 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, including acylation, alkylation, and imine formation. These reactions are fundamental in expanding the molecular diversity of derivatives originating from the 4-Methoxy-1H-pyrazol-3-amine core.

Acylation: The nucleophilic amine can readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This transformation is a common strategy to introduce a wide range of substituents, which can modulate the electronic and steric properties of the molecule. The reaction typically proceeds under basic conditions to neutralize the acid byproduct.

Alkylation: N-alkylation of the amine moiety introduces alkyl groups, which can influence the compound's lipophilicity and biological activity. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding secondary and tertiary amines. To achieve selective mono-N-alkylation, methods involving reductive amination or the use of specific chelating agents can be employed. For instance, 3-amino alcohols have been selectively mono-N-alkylated through the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN) organic-chemistry.org. While not directly demonstrated on this compound, this strategy could potentially be adapted. Another approach is the use of alcohols as alkylating agents under catalytic hydrogenation conditions, which presents a greener alternative researchgate.net.

Imine Formation: The reaction of the primary amine with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases mdpi.com. This reversible reaction is often driven to completion by the removal of water. The formation of a stable hemiaminal intermediate is the initial step in this condensation reaction mdpi.com. The resulting C=N double bond in the imine product can be subsequently reduced to afford a secondary amine, a process known as reductive amination. A one-pot, two-step synthesis of a substituted N-pyrazolyl amine has been reported through a solvent-free condensation of a 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine, which is then reduced with sodium borohydride (B1222165) mdpi.com.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chloride/anhydride, base | Amide |

| Alkylation | Alkyl halide, base or Reductive amination conditions | Secondary/Tertiary Amine |

| Imine Formation | Aldehyde/Ketone, acid catalyst | Imine (Schiff Base) |

Modification of the Methoxy (B1213986) Group and its Impact on Reactivity

The methoxy group at the C4 position of the pyrazole ring significantly influences the electron density and reactivity of the heterocyclic system. Modifications to this group can, therefore, have a profound impact on the molecule's chemical behavior.

The oxygen atom of the methoxy group, with its lone pairs of electrons, acts as an electron-donating group through resonance, increasing the electron density of the pyrazole ring. This electronic effect can enhance the ring's reactivity towards electrophilic substitution.

A primary modification of the methoxy group is its cleavage to reveal a hydroxyl group (a pyrazolol). This demethylation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The resulting hydroxyl group can then serve as a handle for further functionalization, such as O-alkylation or esterification. The conversion of the methoxy to a hydroxyl group would alter the electronic nature of the substituent from donating to potentially withdrawing, depending on the reaction conditions and the tautomeric form of the pyrazolol. This, in turn, would affect the reactivity of the pyrazole ring and the amine moiety.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents present on the ring.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most favored site for substitution osti.govrsc.org. The methoxy group at the C4 position in this compound is an electron-donating group, which would further activate the ring towards electrophilic attack. However, since the C4 position is already substituted, electrophilic substitution would likely occur at other available positions, or could potentially lead to ipso-substitution under certain conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid has been shown to undergo nucleophilic substitution, indicating the feasibility of introducing electrophiles onto the pyrazole ring osti.gov.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the methoxy group is not a good leaving group, it could potentially be converted into one, such as a tosylate or triflate, to facilitate nucleophilic attack. Alternatively, if a halogen atom is present on the ring, it can be displaced by various nucleophiles. For instance, the reaction of 4-bromo-1-methyl-nitropyrazole carboxylic acids with arylamines in the presence of a copper catalyst leads to the formation of 4-arylamino substituted products osti.gov. This demonstrates that a halogen at the C4 position can be displaced by a nucleophile.

| Reaction Type | Position | Activating/Deactivating Groups | Example Reaction |

| Electrophilic Substitution | C4 (generally) | Electron-donating groups activate the ring. | Halogenation, Nitration |

| Nucleophilic Substitution | Position with a good leaving group | Electron-withdrawing groups activate the ring. | Displacement of a halide by an amine |

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and these methods are applicable to pyrazole-containing compounds. These reactions typically involve the coupling of a halide or triflate with an organometallic reagent (for C-C bonds) or an amine (for C-N bonds).

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds and involves the coupling of an aryl or vinyl halide/triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. A pyrazole derivative bearing a halogen atom could be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups. For example, a general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids rsc.org. This demonstrates the feasibility of C-C bond formation at the C4 position of a pyrazole ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide/triflate and an amine wikipedia.orglibretexts.orgorganic-chemistry.org. A halogenated this compound derivative could be coupled with various primary or secondary amines to introduce new amino substituents. Conversely, the amine group of this compound itself could potentially act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide, leading to N-arylation of the pyrazole amine. The choice of ligands for the palladium catalyst is crucial for the success of these reactions researchgate.net.

| Coupling Reaction | Bond Formed | Coupling Partners |

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide/Triflate + Boronic Acid/Ester |

| Buchwald-Hartwig | C-N | Aryl Halide/Triflate + Amine |

Strategies for Constructing Fused Heterocyclic Systems Utilizing this compound Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amine group and a reactive pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are an important class of fused heterocycles. A common and effective method for their synthesis is the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents chim.it. In this reaction, the exocyclic amino group of the aminopyrazole acts as a nucleophile, attacking one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization involving the N2 of the pyrazole ring and the second carbonyl group, and subsequent dehydration to form the fused pyrimidine (B1678525) ring. The reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with various 1,3-diketones in the presence of an acid catalyst has been reported to afford pyrazolo[1,5-a]pyrimidine derivatives in high yields researchgate.net. This general strategy is directly applicable to this compound.

Formation of Pyrazolo[3,4-b]pyridine Architectures

The synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazoles typically involves reaction with α,β-unsaturated carbonyl compounds or other suitable three-carbon synthons mdpi.comnih.gov. The reaction can proceed through a Michael addition of the aminopyrazole to the unsaturated system, followed by cyclization and aromatization. For example, three novel pyrazolo[3,4-b]pyridines were synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with a corresponding unsaturated ketone in the presence of ZrCl₄ as a catalyst mdpi.com. Another established route is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) is reacted with diethyl 2-(ethoxymethylene)malonate, which can lead to the formation of a 4-hydroxypyrazolo[3,4-b]pyridine derivative nih.gov. Furthermore, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes nih.gov. These methodologies highlight the utility of aminopyrazoles as key building blocks for the construction of the pyrazolo[3,4-b]pyridine scaffold.

Exploration of Other Bicyclic and Polycyclic Pyrazole-Based Conjugates

The versatile reactivity of the this compound scaffold extends beyond the formation of simple bicyclic systems to the construction of more complex polycyclic and fused heterocyclic structures. These reactions are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science. The primary strategies for achieving these molecular architectures involve the inherent nucleophilicity of the aminopyrazole core, which readily participates in cyclocondensation reactions with a variety of polyfunctional electrophiles.

One of the most well-established methods for the synthesis of bicyclic pyrazole derivatives is the reaction of 3-aminopyrazoles with β-dicarbonyl compounds. This approach is particularly effective for the preparation of pyrazolo[1,5-a]pyrimidines. For instance, the condensation of a 3-aminopyrazole with acetylacetone (B45752) in a suitable solvent typically leads to the formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidines. Similarly, the reaction with ethyl acetoacetate (B1235776) can yield the corresponding 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine. The regioselectivity of this reaction is generally high, with the exocyclic amino group of the pyrazole preferentially attacking one of the carbonyl groups of the dicarbonyl compound, followed by cyclization.

The reaction conditions for these condensations can be varied to optimize yields and reaction times. While conventional heating in solvents like ethanol (B145695) or acetic acid is common, microwave-assisted synthesis has emerged as a more efficient alternative, often leading to shorter reaction times and cleaner product formation.

Another important class of bicyclic systems derived from aminopyrazoles is the pyrazolo[3,4-d]pyrimidines. These are typically synthesized through the cyclization of an ortho-amino ester or cyano-substituted pyrazole with various reagents. For example, the cyclization of a 5-amino-1-substituted-1H-pyrazole-4-carboxylate with different aromatic nitriles under acidic conditions provides a direct route to pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.

The following tables summarize the key aspects of these derivatization strategies for forming bicyclic pyrazole-based conjugates, based on established synthetic protocols for aminopyrazoles.

Interactive Table: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Aminopyrazoles

| 3-Aminopyrazole Derivative | Reagent | Product | Reaction Conditions | Yield (%) |

| 3-Aminopyrazole | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | Reflux in Ethanol | High |

| 3-Amino-4-carbethoxypyrazole | Acetylacetone | 3-Carbethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Reflux in Acetic Acid | Good |

| 3-Aminopyrazole | Ethyl Acetoacetate | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine | Reflux in Ethanol | Moderate to High |

Interactive Table: Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Reagent | Product | Reaction Conditions | Yield (%) |

| Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate | Aromatic Nitriles | 1,6-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Acidic Conditions | Good |

| 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile | Urea | Substituted Pyrazolo[3,4-d]pyrimidin-4-amine | Fusion | Moderate |

Further exploration into polycyclic systems can be achieved by utilizing aminopyrazole precursors that already contain additional rings or by employing multifunctional reagents that can undergo sequential cyclizations. The continued investigation into these synthetic pathways is essential for expanding the chemical space of pyrazole-based compounds and uncovering new functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C) Data Analysis

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of 4-Methoxy-1H-pyrazol-3-amine is expected to show distinct signals corresponding to each unique proton environment. The amine (-NH₂) protons and the pyrazole (B372694) N-H proton would likely appear as broad singlets due to exchange phenomena and quadrupolar relaxation. The methoxy (B1213986) (-OCH₃) group protons would present as a sharp singlet, typically integrating to three protons. The single proton attached to the pyrazole ring (C5-H) would also appear as a singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, four distinct signals are anticipated. These correspond to the three carbon atoms of the pyrazole ring (C3, C4, and C5) and the one carbon of the methoxy group. The chemical shifts of the ring carbons are influenced by the electronic effects of the amine and methoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole N1-H | 9.0 - 12.0 (broad s) | - |

| C3-NH₂ | 4.0 - 5.5 (broad s) | - |

| C5-H | 7.0 - 7.5 (s) | 125 - 135 |

| C4-OCH₃ | 3.7 - 4.0 (s) | 55 - 60 |

| C3 | - | 145 - 155 |

| C4 | - | 130 - 140 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this molecule, significant COSY correlations are not expected due to the presence of isolated spin systems (singlets).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edunih.gov This technique would definitively link the ¹H signal of the C5-H to the ¹³C signal of C5 and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. sdsu.edumdpi.com Key HMBC correlations would be expected from the methoxy protons (-OCH₃) to the C4 carbon of the pyrazole ring, confirming the position of the methoxy group. Correlations from the C5-H proton to the C3 and C4 carbons would further solidify the ring structure assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the molecule's conformation. NOESY could show spatial correlations between the C5-H proton and the methoxy protons, confirming their proximity on the pyrazole ring.

Table 2: Expected Key 2D NMR Correlations for this compound. Note: This table outlines the most structurally informative correlations anticipated in 2D NMR experiments.

| Experiment | Correlating Protons | Correlating Carbons/Protons | Structural Information |

| HSQC | C5-H | C5 | Confirms C-H direct bond |

| HSQC | -OCH₃ | -OCH₃ | Confirms C-H direct bond |

| HMBC | -OCH₃ | C4 | Confirms position of methoxy group |

| HMBC | C5-H | C3, C4 | Confirms ring connectivity |

| NOESY | C5-H | -OCH₃ | Confirms spatial proximity |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR-ATR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FTIR-ATR: The FTIR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com The pyrazole N-H stretch would also be present in this region, often as a broader band. The C-H stretching of the methoxy group and the pyrazole ring would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1650-1500 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group should be visible in the 1250-1020 cm⁻¹ range. mdpi.com The N-H bending vibration of the primary amine is also a key feature, typically found around 1650-1580 cm⁻¹. orgchemboulder.com

Raman Studies: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often give strong Raman signals. The symmetric vibrations of the pyrazole ring would be expected to be prominent in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound. Note: These are approximate frequency ranges for the expected functional groups.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) |

| N-H Stretch | Pyrazole N-H | 3300 - 3100 (broad) |

| C-H Stretch | Aromatic/Methoxy | 3100 - 2850 |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |

| C=N, C=C Stretch | Pyrazole Ring | 1650 - 1500 |

| C-O Stretch | Methoxy Ether | 1250 - 1020 (strong) |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 (broad) |

Mass Spectrometry (EIMS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₄H₇N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated to confirm the elemental composition and reject other possible formulas.

EIMS (Electron Ionization Mass Spectrometry): EIMS provides information about the molecule's fragmentation pattern, which can be used to deduce its structure. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (113.12). Because the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. miamioh.edu Common fragmentation pathways for pyrazoles can include the loss of HCN or N₂. researchgate.net Other likely fragmentations would involve the loss of a methyl radical (•CH₃, M-15) from the methoxy group or the loss of a methoxy radical (•OCH₃, M-31). libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound. Note: Fragmentation is complex and these represent plausible pathways.

| Ion | Formula | Calculated Exact Mass [M+H]⁺ | Predicted m/z (EIMS) | Possible Origin |

| Molecular Ion | C₄H₇N₃O | 114.0662 | 113 | [M]⁺ |

| Fragment | C₃H₄N₃O | - | 98 | [M - CH₃]⁺ |

| Fragment | C₄H₆N₂ | - | 82 | [M - OCH₃]⁺ |

| Fragment | C₃H₄N₂ | - | 68 | Ring fragmentation |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, a successful crystal structure analysis would unambiguously confirm the connectivity and substitution pattern of the pyrazole ring. tandfonline.com

Furthermore, this analysis would reveal the details of the crystal packing and identify intermolecular interactions, such as hydrogen bonds. It is expected that the amine (-NH₂) and pyrazole (N-H) groups would act as hydrogen bond donors, potentially forming an extended network with nitrogen or oxygen atoms on adjacent molecules in the crystal lattice. researchgate.net This information is critical for understanding the solid-state properties of the compound.

Table 5: Typical Bond Lengths Expected in the Structure of this compound. Note: These are representative values from similar chemical structures and not experimental data for the title compound.

| Bond | Typical Bond Length (Å) |

| C-N (amine) | 1.35 - 1.40 |

| C=N (ring) | 1.32 - 1.38 |

| N-N (ring) | 1.33 - 1.39 |

| C-C (ring) | 1.36 - 1.42 |

| C-O (methoxy) | 1.35 - 1.43 |

| O-CH₃ (methoxy) | 1.41 - 1.44 |

Computational and Theoretical Chemistry Investigations of 4 Methoxy 1h Pyrazol 3 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from a theoretical standpoint. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to model the electronic structure and predict various chemical properties. For pyrazole (B372694) derivatives, DFT, particularly using functionals like B3LYP, is a common approach to investigate their structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

This analysis involves calculating the most stable three-dimensional arrangement of atoms in the 4-Methoxy-1H-pyrazol-3-amine molecule, corresponding to the minimum energy on the potential energy surface. The process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements (conformers), for instance, arising from the rotation around the C-O bond of the methoxy (B1213986) group, to identify the global minimum energy structure. While specific optimized geometry data for this compound is not available, studies on similar pyrazole structures have been performed to determine their stable conformations.

Electronic Structure Analysis (e.g., Charge Distribution, Mulliken Charges, Natural Atomic Charges)

Electronic structure analysis describes the distribution of electrons within the molecule. This is crucial for understanding its polarity, reactivity, and intermolecular interactions. Methods such as Mulliken population analysis and Natural Population Analysis (from NBO) are used to assign partial charges to each atom. This would reveal the electron-donating or electron-withdrawing effects of the amino (-NH2) and methoxy (-OCH3) groups on the pyrazole ring, highlighting the most electron-rich and electron-poor centers.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of this compound. By correlating these calculated frequencies with experimental spectra, researchers can assign specific vibrational modes (e.g., N-H stretching, C=N stretching, C-O stretching) to the observed spectral peaks. This correlation helps to confirm the molecular structure and understand its dynamic properties.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

NBO analysis provides a detailed picture of the bonding within a molecule, translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. nih.govwikipedia.org This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and donor-acceptor relationships. nih.govwisc.edu For this compound, NBO analysis would quantify the stabilization energy associated with interactions such as the donation of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyrazole ring, providing insight into the molecule's electronic stability. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. An MEP map of this compound would identify the nitrogen atoms of the amino group and the pyrazole ring as likely sites for electrophilic interaction, while hydrogen atoms would show positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). thaiscience.info The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov An FMO analysis of this compound would calculate these energy levels and map the spatial distribution of the HOMO and LUMO across the molecule, indicating the primary sites involved in electron donation and acceptance during chemical reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For pyrazole derivatives, which are known for a wide range of pharmacological activities, docking studies are crucial for understanding their mechanism of action. researchgate.net

Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking simulations have been performed to evaluate the binding of pyrazole-carboxamide derivatives to carbonic anhydrase isoenzymes nih.gov and other pyrazoles with proteins like the Epidermal Growth Factor Receptor (EGFR). alrasheedcol.edu.iq These studies reveal that the pyrazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's active site.

In the case of this compound, the structural features suggest specific potential interactions:

The -NH2 (amine) group at position 3 can act as a hydrogen bond donor.

The pyrazole ring nitrogens can act as hydrogen bond acceptors.

The -OCH3 (methoxy) group at position 4 can also participate in hydrogen bonding as an acceptor.

The aromatic pyrazole ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket.

The binding energy and selectivity of the compound for a specific target protein are predicted through these simulations. alrasheedcol.edu.iq The results from such computational analyses can guide the design of more potent and selective inhibitors. For example, docking results of pyrazole derivatives against various proteins have shown promising binding energies, suggesting their potential as therapeutic agents. researchgate.netalrasheedcol.edu.iq

Table 1: Representative Binding Interactions of Pyrazole Derivatives from Docking Studies

| Compound Class | Target Protein | Key Interactions Observed | Predicted Outcome |

| Pyrazole-carboxamides | Carbonic Anhydrase I & II | Hydrogen bonds with active site residues, coordination with Zinc ion | Potent inhibition nih.gov |

| Methylxanthine-based Pyrazoles | EGFR | Hydrogen bonds, hydrophobic interactions with the active pocket | Good binding energies, potential cytotoxic activity alrasheedcol.edu.iq |

| (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 4AMJ Protein | Not specified | Potential anti-diabetic agent researchgate.net |

This table provides generalized data based on studies of various pyrazole derivatives to illustrate the utility of molecular docking.

Theoretical Studies on Tautomerism and Annular Proton Transfer Mechanisms in Pyrazole Systems

N-unsubstituted pyrazoles, including this compound, exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This prototropic rearrangement is a key structural aspect that influences the molecule's chemical properties and biological activity. nih.govresearchgate.net

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the relative stabilities of the different tautomers and the energy barriers for the proton transfer. nih.gov For a substituted pyrazole like this compound, two primary tautomers would exist, differing in the position of the annular hydrogen atom relative to the substituents.

The relative stability of pyrazole tautomers is highly dependent on the nature and position of the substituents. researchgate.net Electron-donating groups, such as the amine (-NH2) and methoxy (-OCH3) groups, can influence the electron density of the pyrazole ring and thereby stabilize one tautomer over the other. Studies on 3(5)-aminopyrazoles have indicated that the 3-amino tautomer is often more stable than the 5-amino tautomer, though this can be influenced by other substituents and the surrounding environment (gas phase vs. solution). researchgate.net

The mechanism of proton transfer can occur via two main pathways:

Intramolecular Transfer: This involves the direct migration of the proton from one nitrogen to the other within a single molecule. Theoretical calculations have shown that this process has a high activation energy barrier (typically 47-55 kcal/mol), making it less likely to occur under normal conditions. researchgate.netnih.gov

Intermolecular Transfer: This pathway is often facilitated by solvent molecules (like water) or through self-association of pyrazole molecules into dimers or trimers. rsc.org Water molecules, in particular, can significantly lower the energy barrier for proton transfer by forming a hydrogen-bonded bridge between the two nitrogen atoms. nih.gov Computational studies have shown that a transition state involving two water molecules is often the most favorable for lowering the activation barrier. researchgate.netnih.govresearchgate.net

DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to model these systems, providing valuable data on geometries, relative energies of tautomers, and the transition states of proton transfer. nih.govresearchgate.net

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is valuable for applications in optoelectronics, telecommunications, and optical data storage. Organic molecules with large dipole moments, extensive π-conjugated systems, and strong electron donor-acceptor groups are promising candidates for NLO materials. Pyrazole derivatives have been investigated for their potential NLO properties due to their aromaticity and the ease with which donor and acceptor groups can be incorporated into their structure. wum.edu.pk

Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. wum.edu.pk Key parameters calculated to evaluate a molecule's NLO potential include:

Polarizability (α): The ability of the electron cloud to be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

For this compound, the amine group (-NH2) acts as an electron donor and the methoxy group (-OCH3) also has electron-donating character, while the pyrazole ring itself can participate in charge transfer. Theoretical calculations using methods like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)) can determine the values of μ, α, and β. wum.edu.pk A large β value is indicative of significant NLO activity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an important factor; a smaller HOMO-LUMO gap often correlates with higher polarizability and NLO response. wum.edu.pk

Table 2: Representative Calculated NLO Properties for Pyranopyrazole Derivatives

| Parameter | Description | Typical Calculated Values (a.u.) |

| Dipole Moment (μ) | Overall polarity of the molecule | Varies with substituents |

| Mean Polarizability (α) | Ease of electron cloud distortion | ~200 - 400 |

| First Hyperpolarizability (β) | Measure of second-order NLO response | ~1000 - 15000+ |

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between frontier orbitals | ~3 - 4 eV |

Note: These values are illustrative and taken from studies on larger pyranopyrazole systems to demonstrate the type of data generated. The specific values for this compound would require dedicated calculation. Source: wum.edu.pk

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Forces

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. eurasianjournals.com MD simulations are crucial for understanding the stability of a ligand-receptor complex, conformational changes, and the role of intermolecular forces like hydrogen bonds and water molecules. ajchem-a.com

For a system involving this compound bound to a target protein, an MD simulation would typically follow a molecular docking study. The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds. Key analyses performed during or after an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone atoms to assess the stability of the system. A low and stable RMSD value over time suggests that the ligand remains securely bound in the active site. ajchem-a.com

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein or ligand are flexible or rigid. It can reveal how different residues in the binding pocket move to accommodate the ligand.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and protein (or solvent) throughout the simulation. This helps identify the most persistent and important hydrogen bonds for binding affinity.

MD simulations provide a more realistic and detailed picture of the molecular interactions, complementing the predictions from static docking models and offering a deeper understanding of the dynamic behavior that governs molecular recognition. eurasianjournals.comnih.gov

Investigation of Biological Targets and Mechanisms of Action for 4 Methoxy 1h Pyrazol 3 Amine in Vitro Studies

Enzyme Inhibition Profiling and Selectivity (e.g., Kinases, Phosphodiesterases, COX-2)

The pyrazole (B372694) nucleus is a core component in the design of various enzyme inhibitors, particularly targeting kinases, phosphodiesterases, and cyclooxygenase (COX) enzymes.

Kinase Inhibition: The 3-amino-1H-pyrazole moiety is recognized as a privileged scaffold for developing kinase inhibitors. nih.gov Derivatives of this structure have been evaluated against numerous disease-relevant protein kinases. For instance, a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov Furthermore, pyrazole-based compounds have been developed as potent inhibitors for Janus kinases (JAKs), Apoptosis signal-regulating kinase 1 (ASK1), and cyclin-dependent kinases (CDKs). nih.gov A derivative known as Mavelertinib, which incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl)amino group, acts as a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR), showing high affinity for oncogenic EGFR mutants while sparing the wild-type form. researchgate.net The pyrazole core is crucial for binding within the kinase active site. nih.govnih.gov

Phosphodiesterase (PDE) Inhibition: Pentoxifylline, a nonselective phosphodiesterase inhibitor, has been used as a parent compound to synthesize new pyrazole derivatives. alrasheedcol.edu.iq While specific inhibitory data for 4-methoxy-1H-pyrazol-3-amine is not available, the broader class of pyrazole derivatives is actively explored for PDE inhibition.

Cyclooxygenase-2 (COX-2) Inhibition: Pyrazole derivatives are well-known for their anti-inflammatory properties, often attributed to the inhibition of COX enzymes. researchgate.net The discovery of COX-1 and COX-2 has enabled the development of selective inhibitors to mitigate side effects. researchgate.net Several pyrazole-containing drugs, such as Celecoxib, are potent and selective COX-2 inhibitors. researchgate.net Molecular docking studies on 4,5-dihydro-1H-pyrazole derivatives have shown that the pyrazole ring is important for interaction with the COX-2 enzyme. dergipark.org.tr Research on 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones also highlights the potential for pyrazole derivatives to act as COX-2 inhibitors. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) | Data not specified | nih.gov |

| Mavelertinib (PF-06747775) | EGFR (mutant) | Potent covalent inhibitor | researchgate.net |

| Sildenafil Analog (Sulfonamide 12e) | CDK2 | IC₅₀ = 44.3 µM | mdpi.com |

| Sildenafil Analog (Sulfonamide 12p) | Carbonic Anhydrase IX (hCA IX) | Kᵢ = 15.4 nM | mdpi.com |

| Sildenafil Analog (Sulfonamide 12r) | Carbonic Anhydrase XII (hCA XII) | Kᵢ = 3.8 nM | mdpi.com |

Receptor Binding Studies and Ligand-Biomolecule Interactions

The versatility of the pyrazole scaffold extends to its interaction with various biological receptors. Studies on analogs of the non-peptide neurotensin receptor antagonist SR48692 led to the discovery of compounds with high selectivity for the neurotensin receptor 2 (NTS2). One such derivative, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was identified as a selective NTS2 antagonist, demonstrating the potential for methoxyphenyl-pyrazole structures to engage in specific receptor binding. semanticscholar.org This highlights the capacity of the pyrazole core, when appropriately substituted, to form specific interactions within receptor binding pockets, influencing ligand-biomolecule recognition and subsequent biological activity.

Cellular Mechanism of Action in Relevant Biological Systems

In vitro studies on pyrazole derivatives have been instrumental in elucidating their cellular mechanisms of action, particularly concerning the modulation of key signaling pathways and the induction of specific cellular responses like apoptosis.

Pyrazole derivatives have been shown to interfere with critical cell signaling cascades involved in cell growth, proliferation, and survival.

p38 Mitogen-Activated Protein Kinase (p38MAPK) Pathway: The p38 MAPK pathway is a major signaling cascade that responds to stress stimuli and regulates functions such as apoptosis. nih.gov Vascular Endothelial Growth Factor (VEGF) has been shown to block the phosphorylation of p38MAPK induced by excitotoxic agents. nih.gov Given that many kinase inhibitors are based on the pyrazole scaffold, it is plausible that compounds like this compound could modulate this pathway, although direct evidence is pending.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Pathway: VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels. The binding of VEGF to VEGFR-2 initiates a signaling cascade that involves the p38 MAPK module. nih.gov Pyrazole derivatives have been specifically designed as VEGFR-2 kinase inhibitors, indicating that this is a significant target for this class of compounds. alrasheedcol.edu.iq

A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govwaocp.org This process is often mediated by the activation of caspases, a family of cysteine proteases.

Numerous studies have demonstrated that pyrazole derivatives can trigger apoptosis in various cancer cell lines. nih.gov For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole was shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by increasing reactive oxygen species (ROS) levels and activating caspase-3. waocp.orgnih.govresearchgate.net Another novel pyrazole derivative, PTA-1, induced apoptosis in MDA-MB-231 breast cancer cells, confirmed by the externalization of phosphatidylserine and the significant activation of caspase-3/7. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, key regulators of apoptosis, are also targeted by pyrazole derivatives, with some compounds acting as potential Bcl-2 inhibitors, thereby promoting cell death. rsc.orgresearchgate.net

| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | Induces apoptosis; IC₅₀ = 14.97 µM (24h) | ROS production, Caspase-3 activation | waocp.orgnih.gov |

| PTA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | Induces apoptosis at 10 µM and 20 µM | Phosphatidylserine externalization, Caspase-3/7 activation | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives (e.g., 6c, 8, 10b, 10c) | MCF-7, A549, PC-3 | Cytotoxic; Induce apoptosis; IC₅₀ range: 3.9–35.5 μM (MCF-7) | Bcl-2 inhibition, activation of Bax, p53, and Caspase-3; DNA damage | rsc.org |

| Indenopyrazole analogue 2 | Various tumor cell lines | Induces apoptosis | Activation of caspase pathways | nih.gov |

This compound as a Research Tool in Chemical Biology and Pathway Elucidation

The pyrazole scaffold, to which this compound belongs, serves as a valuable research tool in chemical biology. Its synthetic versatility allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. nih.govorientjchem.org These derivatives are crucial for:

Target Identification and Validation: By designing specific inhibitors based on the pyrazole core, researchers can probe the function of individual enzymes, such as kinases, in cellular pathways. nih.govnih.gov

Pathway Elucidation: Selective inhibitors can be used to block specific steps in signaling cascades, helping to unravel the complex networks that control cellular processes like proliferation, survival, and death. nih.gov

Bioimaging: The pyrazole structure is also incorporated into fluorescent probes. These tools are used for in vivo studies to monitor biological processes in real-time within living cells, such as detecting specific ions or molecules. nih.gov

The use of pyrazole derivatives as research tools is fundamental to advancing the understanding of disease mechanisms and identifying novel therapeutic strategies.

Structure Activity Relationship Sar Studies and Scaffold Optimization for 4 Methoxy 1h Pyrazol 3 Amine Derivatives

Systematic Chemical Modifications of the 4-Methoxy-1H-pyrazol-3-amine Core

Systematic chemical modifications of the this compound scaffold are fundamental to understanding and improving its therapeutic potential. The pyrazole (B372694) ring itself is a versatile platform for drug design due to its synthetic accessibility and its ability to act as a bioisosteric replacement for other functional groups. dntb.gov.ua Modifications typically target several key positions: the N1 and N2 atoms of the pyrazole ring, the C5 position, the 3-amino group, and the 4-methoxy group.

N1-Substitution: The N1 position of the pyrazole ring is frequently modified to explore the impact on binding affinity and selectivity. Alkylation or arylation at this position can significantly influence the compound's pharmacokinetic properties. For instance, in related aminopyrazole series, N1-alkylation with groups of varying sizes and electronic properties has been shown to sometimes lead to a complete loss of activity, suggesting that an unsubstituted N1-H may be crucial for hydrogen bonding interactions with the target protein.

C5-Substitution: The C5 position offers another avenue for modification. Introducing various substituents at this position can modulate the electronic and steric profile of the molecule. Theoretical calculations on substituted pyrazoles have shown that the electronic character of substituents at different positions can influence the stability of tautomers, which in turn can affect biological activity. mdpi.com

Modifications of the 3-Amino Group: The 3-amino group is a key functional group, often involved in crucial hydrogen bonding interactions with the target. Acylation or substitution of this amine can fine-tune the molecule's binding properties. For example, converting the primary amine to a secondary or tertiary amine, or to an amide, can alter the hydrogen bond donor/acceptor pattern and introduce steric bulk, thereby influencing selectivity and potency.

Modifications of the 4-Methoxy Group: The methoxy (B1213986) group at the C4 position is a key determinant of the scaffold's electronic properties. Demethylation to a hydroxyl group can introduce a hydrogen bond donor, while replacement with other alkoxy groups or electron-withdrawing/donating groups can systematically probe the electronic requirements of the binding pocket.

These systematic modifications allow for the construction of a library of compounds, which can then be screened for biological activity to build a comprehensive SAR profile.

Influence of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature of substituents on the this compound core have a profound impact on biological activity. The pyrazole ring is an electron-rich system, and substitutions can alter this electron distribution, thereby affecting interactions with biological targets. nih.gov

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly affect the pKa of the pyrazole ring and its ability to form hydrogen bonds. mdpi.com For instance, theoretical studies have indicated that electron-donating groups tend to stabilize 3-substituted pyrazole tautomers. mdpi.com In the context of the this compound scaffold, the methoxy group is an electron-donating group, which influences the reactivity and binding interactions of the entire molecule. The introduction of additional substituents with varying electronic properties allows for the fine-tuning of the molecule's interaction with its target.

Positional Isomerism: The specific position of a substituent is critical. For example, a substituent at the C5 position will have a different electronic and steric influence compared to a substituent on the N1 position. SAR studies on related pyrazole derivatives have demonstrated that even the position of a substituent on an attached phenyl ring can dramatically alter activity. For example, in a series of pyrazole-based kinase inhibitors, an ortho substitution on a phenyl ring attached to the pyrazole core was found to be important for selectivity over related kinases. nih.gov

The following table illustrates how hypothetical modifications to the core structure could influence activity based on general principles observed in related pyrazole series.

| Modification Position | Substituent Type | Potential Impact on Biological Activity |

| N1 of Pyrazole | Bulky alkyl or aryl group | May disrupt key hydrogen bonds, leading to decreased activity. |

| C5 of Pyrazole | Small, lipophilic group | Could enhance binding in a hydrophobic pocket, increasing potency. |

| 3-Amino Group | Acylation (Amide formation) | Can alter hydrogen bonding capacity and introduce steric hindrance, potentially improving selectivity. |

| 4-Methoxy Group | Demethylation to Hydroxyl | Introduces a hydrogen bond donor, which may form new, favorable interactions with the target. |

Stereochemical Considerations and Chiral Pyrazole Derivatives

While the core this compound structure is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. Stereochemistry plays a crucial role in drug design, as biological targets such as enzymes and receptors are chiral and often exhibit stereospecific binding. eurasianjournals.com

The introduction of a chiral substituent, for example, at the N1 position or on a side chain attached to the 3-amino group, would result in enantiomers. These enantiomers can have different potencies, selectivities, and even different pharmacological effects. One enantiomer may fit perfectly into the binding site of a target protein, while the other may bind weakly or not at all.

Although specific studies on chiral derivatives of this compound are not widely reported, the principles of stereochemistry in medicinal chemistry are well-established. If a derivative of this scaffold were found to have a chiral center, the synthesis of individual enantiomers and their separate biological evaluation would be a critical step in the optimization process to identify the more active stereoisomer.

Elucidation of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements are derived from its core structure and are essential for its interaction with biological targets, particularly protein kinases.

The primary pharmacophoric features include:

Hydrogen Bond Donors: The N1-H of the pyrazole ring and the hydrogens of the 3-amino group are critical hydrogen bond donors. These groups often interact with the hinge region of protein kinases.

Hydrogen Bond Acceptors: The N2 atom of the pyrazole ring is a key hydrogen bond acceptor. The oxygen atom of the 4-methoxy group can also act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The pyrazole ring itself provides an aromatic and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target protein.

Substituent Vectors: The positions available for substitution (N1, C5, and the 3-amino group) represent vectors where additional chemical groups can be placed to probe for further interactions with the target, such as accessing nearby hydrophobic pockets or forming additional hydrogen bonds.

A generalized pharmacophore model for kinase inhibitors based on this scaffold would typically feature a hydrogen bond donor-acceptor-donor pattern, which is crucial for binding to the ATP-binding site of kinases.

Computational-Guided SAR Studies for Optimized Biological Profiles

Computational chemistry has become an indispensable tool in modern drug discovery for guiding SAR studies and optimizing the biological profiles of lead compounds. eurasianjournals.com Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide valuable insights into the behavior and interactions of molecules at an atomic level. eurasianjournals.comeurasianjournals.com

Molecular Docking: Docking studies can predict the binding mode of this compound derivatives within the active site of a target protein. nih.gov This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and to rationalize observed SAR data. For example, docking could explain why a bulky substituent at a particular position decreases activity by showing that it clashes with the protein.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, charge distribution, and reactivity of the pyrazole derivatives. mdpi.com These calculations can help in understanding the influence of different substituents on the electronic properties of the scaffold, which is crucial for optimizing interactions with the target.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of the ligand-protein complex over time. eurasianjournals.com This can reveal the stability of the binding mode predicted by docking and identify important conformational changes that may occur upon ligand binding.

By integrating these computational approaches, researchers can prioritize the synthesis of compounds that are most likely to have improved biological activity, thereby accelerating the drug discovery process and reducing the costs associated with synthesizing and testing large numbers of compounds. eurasianjournals.com

Academic Impact and Role of 4 Methoxy 1h Pyrazol 3 Amine in Drug Discovery Research

Pyrazole (B372694) Scaffold as a Versatile Lead Compound in Medicinal Chemistry Programs

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in drug discovery. nih.govmdpi.com This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. orientjchem.org The versatility of the pyrazole core allows for the synthesis of diverse compound libraries, making it an excellent starting point, or "lead compound," for medicinal chemistry programs. nih.govresearchgate.net

The pyrazole nucleus is a component of several FDA-approved drugs, demonstrating its clinical significance. These drugs span a range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. nih.gov The wide-ranging biological activities attributed to pyrazole derivatives include:

Anticancer nih.gov

Anti-inflammatory mdpi.com

Antimicrobial (antibacterial and antifungal) researchgate.net

Antiviral orientjchem.org

Analgesic researchgate.net

Anticonvulsant nih.gov

The structural and electronic properties of the pyrazole ring contribute to its success as a pharmacophore. It is an aromatic system, and the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. nih.gov The different positions on the pyrazole ring (N1, C3, C4, and C5) can be readily functionalized, allowing chemists to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This synthetic accessibility is a key reason why the pyrazole scaffold is frequently explored in the quest for new drugs. nih.govmdpi.com

Table 1: Examples of Biological Activities of Pyrazole Derivatives

Biological Activity Target Class/Mechanism Significance in Drug Discovery Anticancer Kinase Inhibition (e.g., p38MAPK, CDK), Tubulin Polymerization Inhibition Development of targeted therapies for various cancers. [1, 15, 19] Anti-inflammatory COX-1/COX-2 Inhibition Foundation for non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Antimicrobial Inhibition of essential bacterial/fungal enzymes Addressing the challenge of multi-drug resistant pathogens. researchgate.net Antiviral Inhibition of viral replication enzymes Development of treatments for viral infections like HIV. nih.gov

Strategies for Lead Optimization and Analogue Design Based on the 4-Methoxy-1H-pyrazol-3-amine Motif

Lead optimization is a critical phase in drug discovery where an initial hit compound (the "lead") is chemically modified to improve its therapeutic potential. The this compound motif offers several strategic points for modification to enhance efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are fundamental to this process. nih.govnih.gov

Key optimization strategies for analogues of this compound include:

Modification of the 3-amino group: The primary amine at the C3 position is a key functional group that can be acylated, alkylated, or incorporated into larger heterocyclic systems. These modifications can alter hydrogen bonding interactions with the target protein and improve properties like cell permeability. For example, converting the amine to an amide can introduce new interactions and modulate the compound's electronic profile. mdpi.com

Derivatization of the N1 position: The nitrogen atom at position 1 of the pyrazole ring is a common site for substitution. Adding aryl or alkyl groups at this position can significantly impact the compound's binding affinity and selectivity. These substituents can occupy hydrophobic pockets in the target's binding site, leading to enhanced potency. nih.govnih.gov

Alteration of the 4-methoxy group: The methoxy (B1213986) group at the C4 position influences the electron density of the pyrazole ring and can participate in specific interactions with the biological target. It can be replaced with other alkoxy groups of varying sizes to probe steric limits within the binding site or converted to a hydroxyl group to introduce a new hydrogen bond donor. Bioisosteric replacement, where the methoxy group is swapped for a different functional group with similar physical or chemical properties (e.g., a fluorine atom or a small alkyl group), is another common strategy to fine-tune activity and metabolic stability. acs.org

Substitution at the C5 position: The C5 position provides another site for introducing diversity. Adding substituents here can help orient the other functional groups for optimal binding and can be used to block unwanted metabolic pathways. nih.gov

Computational methods, such as molecular docking, are often used in conjunction with synthesis to predict how new analogues will bind to their target, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

Table 2: General Lead Optimization Strategies for the this compound Scaffold

Position Modification Strategy Potential Outcome Example from Literature (Related Pyrazoles) N1 Introduction of aryl, alkyl, or cycloalkyl groups Improved potency, selectivity, and pharmacokinetic properties. N-phenyl substitution in pyrazolo[3,4-d]pyrimidines for kinase inhibition. acs.org C3-Amine Acylation, alkylation, formation of urea/thiourea derivatives Enhanced target binding, altered solubility, and cell permeability. Formation of carboxamides in pyrazole derivatives for AML treatment. pitt.edu C4-Methoxy Bioisosteric replacement (e.g., with -OH, -F, -CH3), chain extension/branching Fine-tuning of electronic properties, blocking metabolism, introducing new interactions. SAR studies on pyrazolo[4,3-c]pyridines show sensitivity to substituents. nih.gov C5 Introduction of various substituents (e.g., halogens, alkyls, aryls) Improved binding affinity and metabolic stability. SAR of tubulin inhibitors showed that the C5-amino group had a negative effect, guiding its removal or replacement.

Contributions to the Development of Chemical Probes and Biological Tools

Beyond their direct therapeutic potential, compounds derived from the this compound scaffold can be developed into chemical probes. pitt.edu These specialized molecules are invaluable tools for chemical biologists to investigate biological processes, validate drug targets, and understand disease mechanisms. pitt.edu A chemical probe is typically a small molecule with high potency and selectivity for a specific target, which can be used to perturb and study that target's function in a cellular or in vivo context.

The this compound structure is amenable to the modifications required to create useful biological tools:

Affinity Probes: The scaffold can be functionalized with a reactive group or a photoaffinity label. These probes bind to the target protein and then form a covalent bond upon activation, allowing researchers to isolate and identify the target protein and its binding partners. The amino group is a common site for attaching such functionalities.

Fluorescent Probes: A fluorescent dye can be attached to the pyrazole molecule, often via the amino or other functionalized positions. These probes allow for the visualization of the target protein's location and concentration within cells using techniques like fluorescence microscopy and flow cytometry.

Radiolabeled Ligands: The incorporation of a radioisotope (e.g., ¹⁸F) into the pyrazole structure creates a radioligand for use in techniques like Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of a specific drug target in living subjects, which is crucial for drug development and diagnostics. Structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives have led to the identification of a radiofluorinated probe for imaging the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov

The development of such probes from aminopyrazole derivatives, while not always involving the specific 4-methoxy substitution, highlights the potential of this chemical class. For instance, a 3-aminopyrazole (B16455) was linked to a nucleoside to create a genomic tool for recognizing specific DNA sequences. nih.gov The synthetic tractability of the this compound motif makes it a promising starting point for the rational design of sophisticated chemical probes to explore complex biological questions.

Future Directions and Emerging Research Avenues for 4 Methoxy 1h Pyrazol 3 Amine

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of pyrazole (B372694) chemistry is intrinsically linked to the development of innovative and sustainable synthetic methods. nih.gov Traditional approaches often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines, a method that has been a mainstay for pyrazole synthesis. mdpi.com However, future research is increasingly focused on greener and more efficient alternatives.

One promising avenue is the expansion of multicomponent reactions (MCRs) . MCRs offer a streamlined approach to synthesizing complex molecules in a single step, minimizing waste and improving atom economy. nih.gov For instance, a four-component reaction involving (hetaryl)aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate has been shown to produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov Adapting such methodologies for the specific synthesis of 4-Methoxy-1H-pyrazol-3-amine and its derivatives could significantly enhance efficiency.

Another area of focus is the use of novel catalytic systems . For example, a metal-free synthesis of substituted pyrazoles using trichloroisocyanuric acid (TCCA) as both a chlorinating agent and an oxidant has been reported, offering an economical and environmentally benign route. mdpi.com Exploring similar catalytic strategies for the synthesis of methoxy-substituted pyrazoles could lead to more sustainable production methods.

Furthermore, one-pot synthesis protocols are gaining traction. A one-pot, two-step synthesis of a pyrazole derivative has been reported, which is distinguished by its operational ease and short reaction time, as it does not require the isolation and purification of intermediates. mdpi.comresearchgate.net The development of similar one-pot procedures for this compound would be a significant step forward. mdpi.comresearchgate.net

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.gov | Streamlined synthesis of complex derivatives. |

| Novel Catalytic Systems | Environmentally benign, cost-effective. mdpi.com | Greener and more sustainable production. |

| One-Pot Synthesis | Reduced reaction time, simplified workup. mdpi.com | Increased efficiency and reduced resource consumption. |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising candidates for specific therapeutic targets.

In silico screening and ADMET prediction : AI algorithms can be employed to perform large-scale virtual screening of pyrazole derivatives against various biological targets. researchgate.net Furthermore, these models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling : By analyzing the relationships between the chemical structures of pyrazole derivatives and their biological activities, QSAR models can guide the design of more potent and selective compounds. This approach can accelerate the optimization of lead compounds and reduce the need for extensive experimental testing.

De novo drug design : Generative AI models can design entirely new molecules with desired properties. By learning from the structural features of known active pyrazole compounds, these models can propose novel derivatives of this compound with enhanced therapeutic potential.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, multiple targets" is gaining prominence in drug discovery, and this compound provides a promising scaffold for developing multi-targeting agents. The pyrazole nucleus is a versatile pharmacophore found in drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anticancer effects. nih.govglobalresearchonline.net

Future research will likely focus on designing derivatives of this compound that can simultaneously modulate multiple targets implicated in complex diseases like cancer or neurodegenerative disorders. For example, pyrazole-based compounds have shown potential as inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. frontiersin.org Designing dual inhibitors based on the this compound structure could lead to more effective anti-inflammatory therapies with improved side-effect profiles.